4,5,6,7-Tetrabromo-2H-isoindole
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Overview
Description
4,5,6,7-Tetrabromo-2H-isoindole is a brominated derivative of isoindole, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrabromo-2H-isoindole typically involves the bromination of isoindole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-2H-isoindole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,5,6,7-Tetrabromo-2H-isoindole has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and materials with unique properties.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2H-isoindole involves its interaction with specific molecular targets and pathways. The bromine atoms on the isoindole ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
- 4,5,6,7-Tetrabromo-1H-isoindole-1,3-dione
- 3,4,5,6-Tetrabromophthalimide
- 4,5,6,7-Tetrabromoisoindoline-1,3-dione
Uniqueness: 4,5,6,7-Tetrabromo-2H-isoindole is unique due to its specific bromination pattern and the presence of the isoindole ring. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated isoindole derivatives .
Properties
CAS No. |
52964-20-2 |
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Molecular Formula |
C8H3Br4N |
Molecular Weight |
432.73 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2H-isoindole |
InChI |
InChI=1S/C8H3Br4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H |
InChI Key |
UUTXDZRXWSSHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN1)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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